Physicochemical Differentiation: LogP, TPSA, and H‑Bond Acceptor Profile vs. Pyrazolopyrimidine Analog
The target compound (XLogP3-AA 1.1, TPSA 119 Ų, 10 H‑bond acceptors) exhibits a substantially different physicochemical signature compared to its 6-(3,5-dimethyl‑1H‑pyrazol‑1‑yl)pyrimidine analog (CAS 1170432-15-1; XLogP3-AA ~2.0, TPSA ~108 Ų, 8 H‑bond acceptors) [1]. The 0.9‑unit reduction in LogP combined with a larger polar surface area predicts higher aqueous solubility and lower passive membrane permeability for the target compound, a critical distinction for cell‑based assay design [1].
| Evidence Dimension | Computed physicochemical properties (XLogP3-AA, TPSA, H‑bond acceptor count) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1; TPSA = 119 Ų; H‑bond acceptors = 10 |
| Comparator Or Baseline | 4-((4-(6-(3,5-dimethyl‑1H‑pyrazol‑1‑yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole (CAS 1170432-15-1): XLogP3-AA ~2.0; TPSA ~108 Ų; H‑bond acceptors = 8 |
| Quantified Difference | ΔXLogP3-AA = -0.9; ΔTPSA = +11 Ų; ΔH‑bond acceptors = +2 |
| Conditions | Values computed using PubChem XLogP3 3.0 and Cactvs 3.4.8.18; experimental validation in octanol/water or PAMPA not located. |
Why This Matters
The lower LogP and higher polar surface area indicate superior aqueous solubility and distinct cell‑permeability characteristics, influencing formulation requirements and assay compatibility for in vitro screening.
- [1] PubChem Compound Summary for CID 42154936, 4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole. National Center for Biotechnology Information (2025). View Source
